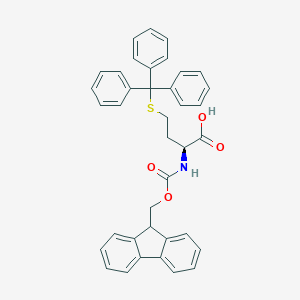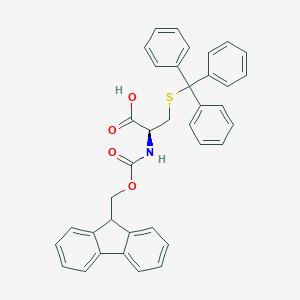
Fmoc-D-Ser(tBu)-OH
Vue d'ensemble
Description
Fmoc-D-Ser(tBu)-OH is an N-terminal protected reagent used in peptide synthesis . It is a derivative of serine and has been commercially used as ergogenic supplements .
Synthesis Analysis
Fmoc-D-Ser(tBu)-OH is used in the Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .Molecular Structure Analysis
The molecular formula of Fmoc-D-Ser(tBu)-OH is C22H25NO5 . Its molecular weight is 383.44 g/mol . The InChI key is REITVGIIZHFVGU-LJQANCHMSA-N .Chemical Reactions Analysis
Fmoc-D-Ser(tBu)-OH is a standard reagent for coupling serine into peptide sequences . It is used in the Fmoc/tBu solid-phase synthesis .Physical And Chemical Properties Analysis
Fmoc-D-Ser(tBu)-OH is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a melting point of 120-130 °C .Applications De Recherche Scientifique
Self-Assembly in Material Science and Nanotechnology : Fmoc-D-Ser(tBu)-OH forms self-assembled structures that undergo morphological transitions at the supramolecular level when concentration and temperature are altered. These controlled morphological changes in self-assembled structures make it useful for designing novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Solid-Phase Peptide Synthesis : Fmoc-D-Ser(tBu)-OH has been observed to undergo high levels of racemization during automated stepwise solid-phase peptide synthesis under continuous-flow conditions. This finding is crucial for the synthesis of specific peptides, where racemization can significantly impact the final product's efficacy and safety (Fenza, Tancredi, Galoppini, & Rovero, 1998).
Stereoselective Polymer-Supported Synthesis : It is used in the polymer-supported synthesis of morpholine and thiomorpholine derivatives, offering a pathway to synthesize complex organic molecules with potential applications in medicinal chemistry and drug development (Králová et al., 2017).
Synthesis of Phosphoserine Peptides : In a study related to Alzheimer's Disease, Fmoc-D-Ser(tBu)-OH was used in a combined Fmoc-Alloc strategy for the solid-phase synthesis of phosphoserine peptides. This method is crucial for creating specific peptides relevant to neurological disorders and can aid in the development of therapeutic agents (Shapiro et al., 1996).
Synthesis of HDAC Substrate Peptidomimetic Inhibitors : It has been utilized in the synthesis of Fmoc amino acids incorporating zinc-binding groups, which are then used to create substrate peptidomimetic inhibitors. These inhibitors have potential applications in targeting specific histone deacetylases (HDACs) for therapeutic purposes, particularly in cancer treatment (Mahindra et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REITVGIIZHFVGU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Ser(tBu)-OH | |
CAS RN |
128107-47-1 | |
| Record name | 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-O-tert-butyl-D-serine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



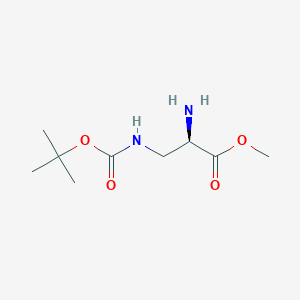
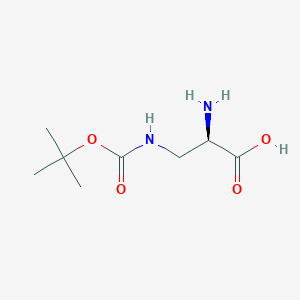


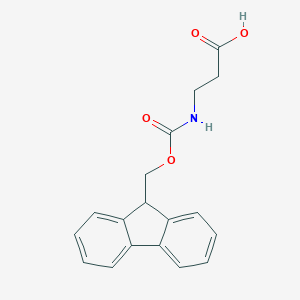
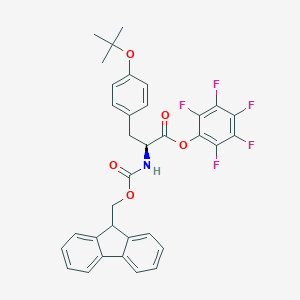

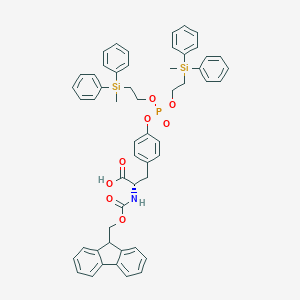
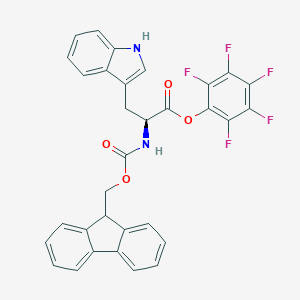
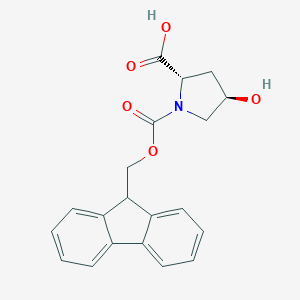
![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)
